(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone
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Overview
Description
This compound is a chemical substance with the CAS No. 1396803-12-5. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
The molecular structure of this compound includes an imidazole ring, which is a five-membered heterocyclic moiety . It also contains a piperazine ring and a trifluoromethyl group. The FT-IR of a similar compound exhibited a sharp carbonyl stretch at 1660 cm −1, which is indicative of an α,β-unsaturated carbonyl .Scientific Research Applications
Antibacterial Activity
Imidazole derivatives exhibit antibacterial properties due to their ability to interfere with bacterial enzymes and cell wall synthesis. F6199-0128 may serve as a potential antibacterial agent, targeting specific pathogens. Researchers are investigating its efficacy against various bacterial strains, including drug-resistant ones .
Future Directions
Imidazole-containing compounds have been shown to be effective against various diseases, suggesting that they could be used in the development of new drugs . With the known antifungal properties of these combined pharmacophores, similar compounds are suitable for anti-aspergillus activity study . Therefore, this compound could potentially be explored for its therapeutic potential in future studies.
properties
IUPAC Name |
[4-(2-imidazol-1-ylethyl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O/c18-17(19,20)15-4-2-1-3-14(15)16(25)24-11-9-22(10-12-24)7-8-23-6-5-21-13-23/h1-6,13H,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBNKFWKWCDYQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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